ARSINE, (p-NITROPHENYL)OXO- ARSINE, (p-NITROPHENYL)OXO-
Brand Name: Vulcanchem
CAS No.: 3134-97-2
VCID: VC19736766
InChI: InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H
SMILES:
Molecular Formula: C6H4AsNO3
Molecular Weight: 213.02 g/mol

ARSINE, (p-NITROPHENYL)OXO-

CAS No.: 3134-97-2

Cat. No.: VC19736766

Molecular Formula: C6H4AsNO3

Molecular Weight: 213.02 g/mol

* For research use only. Not for human or veterinary use.

ARSINE, (p-NITROPHENYL)OXO- - 3134-97-2

Specification

CAS No. 3134-97-2
Molecular Formula C6H4AsNO3
Molecular Weight 213.02 g/mol
IUPAC Name 1-arsoroso-4-nitrobenzene
Standard InChI InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H
Standard InChI Key NLTQPWHAMUMXJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])[As]=O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

ARSINE, (p-NITROPHENYL)OXO- is systematically named 1-arsoroso-4-nitrobenzene, reflecting its para-nitrobenzene backbone bonded to an arsenic oxide group (As=O\text{As}=O) . Key identifiers include:

PropertyValueSource
CAS Number3134-97-2
Molecular FormulaC6H4AsNO3\text{C}_6\text{H}_4\text{AsNO}_3
Molecular Weight213.02–214.03 g/mol
Exact Mass213.949 Da
SMILES NotationO=[As]C1=CC=C(C=C1)[N+](=O)[O]\text{O}=[As]C1=CC=C(C=C1)[N+](=O)[O-]

The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitro group, while the arsenic center adopts a trigonal pyramidal configuration .

Synonyms and Registry Data

Alternate designations for this compound include:

  • (4-Nitrophenyl)(oxo)arsane

  • (4-Nitro-phenyl)-arsenic oxide

  • Arsine oxide, (4-nitrophenyl)-

The Beilstein Registry number 3242703 and PubChem CID 18435 provide additional cross-referencing capabilities .

Synthesis and Historical Context

Early Synthetic Routes

The first documented synthesis of ARSINE, (p-NITROPHENYL)OXO- dates to 1940, involving the reaction of nitrobenzene derivatives with arsenic trioxide under controlled conditions . This method yielded milligram quantities, limiting its applicability to pharmacological assays .

Modern Methodologies

A 2006 study by Sideris and Ioannou refined the synthesis using meta-nitrobenzene arsonic acid as a precursor, achieving a 64% yield through oxidative dealkylation . The reaction mechanism proceeds via:

R-AsO(OH)2+HNO3R-As=O+NO2+H2O\text{R-AsO(OH)}_2 + \text{HNO}_3 \rightarrow \text{R-As}=O + \text{NO}_2^- + \text{H}_2\text{O}

where R=p-nitrophenyl\text{R} = \text{p-nitrophenyl} . This approach improved scalability but remains confined to laboratory settings due to arsenic handling restrictions .

Physicochemical Properties

Calculated Properties

Computational analyses predict:

ParameterValueMethod
Polar Surface Area62.89 Ų
LogP (Octanol-Water)0.905
Collision Cross-Section135.1–148.7 Ų

These properties suggest moderate lipophilicity and significant molecular polarity, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Toxicity and Hazard Profile

Acute Toxicity

Intraperitoneal administration in mice revealed an LD50_{50} of 2040 µg/kg, classifying ARSINE, (p-NITROPHENYL)OXO- as extremely toxic . Symptoms preceding lethality included respiratory distress and neuromuscular paralysis, consistent with arsenic-induced mitochondrial toxicity .

Chronic Exposure Risks

No long-term studies exist, but structural analogs like phenylarsonic acid are known to bioaccumulate in hepatic tissues, suggesting potential carcinogenic risks .

Applications and Industrial Relevance

Pharmaceutical Research

Early 20th-century studies explored its use as an antiparasitic agent, but superior alternatives eclipsed these efforts . Contemporary interest focuses on its role as a precursor to arsenic-containing coordination polymers .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for metal-organic frameworks (MOFs), though practical implementations remain unreported .

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